molecular formula C21H40O5 B14507042 Peroxide, acetyl (octadecyloxy)carbonyl CAS No. 64781-03-9

Peroxide, acetyl (octadecyloxy)carbonyl

Cat. No.: B14507042
CAS No.: 64781-03-9
M. Wt: 372.5 g/mol
InChI Key: SPOYUJMXGZRQCI-UHFFFAOYSA-N
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Description

Peroxide, acetyl (octadecyloxy)carbonyl, also known as acetyl (octadecyloxy)carbonyl peroxide, is a chemical compound with the molecular formula C21H40O5. It is a peroxide derivative characterized by the presence of an acetyl group and an octadecyloxycarbonyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxide, acetyl (octadecyloxy)carbonyl typically involves the reaction of octadecyloxycarbonyl chloride with hydrogen peroxide in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability of the peroxide .

Chemical Reactions Analysis

Types of Reactions

Peroxide, acetyl (octadecyloxy)carbonyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Peroxide, acetyl (octadecyloxy)carbonyl has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

    Biology: The compound is studied for its potential role in oxidative stress and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of peroxide, acetyl (octadecyloxy)carbonyl involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide bond. These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which can undergo oxidation and subsequent functional changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Peroxide, acetyl (octadecyloxy)carbonyl is unique due to its long alkyl chain, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring hydrophobic properties and controlled release of reactive oxygen species .

Properties

CAS No.

64781-03-9

Molecular Formula

C21H40O5

Molecular Weight

372.5 g/mol

IUPAC Name

octadecoxycarbonyl ethaneperoxoate

InChI

InChI=1S/C21H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)26-25-20(2)22/h3-19H2,1-2H3

InChI Key

SPOYUJMXGZRQCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)OOC(=O)C

Origin of Product

United States

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